1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea
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Overview
Description
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a quinoline moiety fused with a urea group and a tolyl substituent
Preparation Methods
The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-1,2,3,4-tetrahydroquinoline and m-tolyl isocyanate.
Reaction Conditions: The 2-oxo-1,2,3,4-tetrahydroquinoline is reacted with m-tolyl isocyanate in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: This compound has a phenyl group instead of a tolyl group, which may result in different chemical and biological properties.
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea: This compound has a para-tolyl group instead of a meta-tolyl group, which may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-3-2-4-13(9-11)18-17(22)19-14-6-7-15-12(10-14)5-8-16(21)20-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTLBOVWIRNBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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